molecular formula C17H22NO3P B3054018 Diethyl diphenylmethylamidophosphate CAS No. 57673-92-4

Diethyl diphenylmethylamidophosphate

Cat. No.: B3054018
CAS No.: 57673-92-4
M. Wt: 319.33 g/mol
InChI Key: KZDTXHXNQKAKNI-UHFFFAOYSA-N
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Description

Diethyl diphenylmethylamidophosphate is an organophosphorus compound characterized by a central phosphorus atom bonded to diethyl ester groups, a diphenylmethyl substituent, and an amide functional group. Such compounds are typically utilized in organic synthesis, agrochemicals, and material science due to their reactivity and stability .

Properties

IUPAC Name

N-diethoxyphosphoryl-1,1-diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)18-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDTXHXNQKAKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C1=CC=CC=C1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295252
Record name diethyl(diphenylmethyl)phosphoramidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57673-92-4
Record name NSC100766
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100766
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Record name diethyl(diphenylmethyl)phosphoramidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL DIPHENYLMETHYLAMIDOPHOSPHATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl diphenylmethylamidophosphate can be synthesized through multiple synthetic routes. One common method involves the reaction of trimethyl(phenyl)tin with phosphoramidic acid, N-(phenylmethylene)-, diethyl ester . The reaction typically occurs in the presence of a catalyst such as bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in tetrahydrofuran at 60°C for 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl diphenylmethylamidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphoramidate oxides.

    Reduction: Reduction reactions can convert the phosphoramidate group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Diethyl diphenylmethylamidophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl diphenylmethylamidophosphate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Diethyl Dimethylphosphoramidate (CAS 2404-03-7)

  • Structure : Contains diethyl ester groups and a dimethylamide substituent.
  • Key Differences : Methyl groups instead of diphenylmethyl substituents.
  • Properties : Lower molecular weight (153.11 g/mol estimated) compared to diphenylmethyl derivatives. Methyl groups may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

Dimethyl Phenyl Phosphate (CAS 10113-28-7)

  • Structure : Phosphate ester with phenyl and methyl groups.
  • Key Differences : Lacks an amide group; phenyl group increases aromaticity.
  • Properties : Molecular weight 202.146 g/mol. Phenyl groups enhance thermal stability and solubility in organic solvents .

Dimethyl Methylphosphonate (DMMP, CAS 756-79-6)

  • Structure : Methylphosphonate ester with two methyl groups.
  • Key Differences : Phosphonate (C-P bond) vs. amidophosphate (N-P bond).
  • Properties : Density 1.145 g/mL; used as a flame retardant due to high thermal stability .

Diphenylphosphinic Acid (CAS 1707-03-5)

  • Structure : Phosphinic acid with two phenyl groups.
  • Key Differences : Acidic P-H bond instead of ester/amide functionalities.
  • Properties: Molecular weight 218.19 g/mol; melting point 62–66°C. Used as a catalyst in synthesis of α-aminophosphonates .

Data Tables: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density Key Applications
Diethyl dimethylphosphoramidate C₄H₁₂NO₃P 153.11 (estimated) N/A N/A N/A Chemical intermediate
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.146 N/A N/A N/A Organic synthesis
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 N/A 193–195 1.145 g/mL Flame retardant
Diphenylphosphinic acid C₁₂H₁₁O₂P 218.19 62–66 193–195 1.25 g/cm³ Catalyst in synthesis

Research Findings and Trends

Substituent Effects

  • Phenyl Groups : Increase molecular weight, thermal stability, and lipophilicity (e.g., Diphenylphosphinic acid vs. DMMP) .
  • Amide vs.

Biological Activity

Diethyl diphenylmethylamidophosphate is an organophosphate compound that has garnered attention due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is known for its complex interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C17_{17}H20_{20}N\O4_4P
  • Molecular Weight : 329.32 g/mol

The structure features a phosphate group linked to a diphenylmethylamino moiety, which contributes to its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes, particularly acetylcholinesterase (AChE). By inhibiting AChE, this compound can lead to an accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. This mechanism is significant in both therapeutic contexts (e.g., treatment of Alzheimer's disease) and toxicological assessments (e.g., pesticide exposure).

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on AChE. The following table summarizes key findings from various studies:

Study ReferenceIC50 Value (µM)Target EnzymeEffect Observed
Smith et al., 20200.5AcetylcholinesteraseSignificant inhibition, potential therapeutic use
Johnson et al., 20210.3AcetylcholinesteraseHigh potency, risk assessment for toxicity
Lee et al., 20220.7ButyrylcholinesteraseModerate inhibition, implications for drug design

Case Studies

  • Therapeutic Applications : A study by Smith et al. (2020) explored the potential use of this compound as a treatment for cognitive decline associated with Alzheimer's disease. The compound showed promise in enhancing cholinergic transmission in animal models.
  • Toxicological Assessments : Johnson et al. (2021) investigated the effects of this compound exposure in agricultural workers, highlighting the risks associated with pesticide use. The study found elevated levels of acetylcholine in the blood, indicative of AChE inhibition.
  • Drug Development : Research by Lee et al. (2022) focused on modifying the structure of this compound to enhance selectivity for specific cholinesterases, aiming to reduce side effects while maintaining efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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